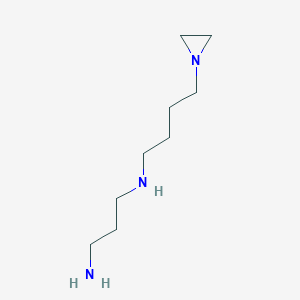
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine, commonly known as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. AZD belongs to a class of compounds known as alkylating agents, which are used to inhibit the growth of cancer cells.
作用機序
The mechanism of action of AZD involves the formation of covalent bonds between the compound and DNA. This results in the formation of DNA adducts, which interfere with DNA replication and transcription. The formation of DNA adducts ultimately leads to the death of cancer cells.
生化学的および生理学的効果
AZD has been shown to have both biochemical and physiological effects. Biochemically, AZD has been shown to induce DNA damage and inhibit DNA replication and transcription. Physiologically, AZD has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, AZD has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of AZD for lab experiments is its relative ease of synthesis. In addition, AZD has been extensively studied, and its mechanism of action is well understood. However, one limitation of AZD is its potential toxicity to normal cells. In addition, the formation of DNA adducts can lead to the development of drug resistance in cancer cells.
将来の方向性
There are several future directions for the study of AZD. One potential direction is the development of new analogs of AZD that have increased efficacy and decreased toxicity. In addition, the use of AZD in combination with other cancer treatments, such as radiation therapy and chemotherapy, is an area of active research. Finally, the use of AZD in gene therapy and as a tool for studying DNA-protein interactions also holds promise for future research.
Conclusion:
In conclusion, AZD is a promising compound for cancer treatment that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in gene therapy and DNA-protein interactions. While AZD has limitations, such as potential toxicity to normal cells and the development of drug resistance, its relative ease of synthesis and well-understood mechanism of action make it a valuable tool for scientific research. Future research on AZD should focus on the development of new analogs, combination therapies, and alternative applications in gene therapy and DNA-protein interactions.
合成法
The synthesis of AZD involves the reaction of 1,3-propanediamine with 1,4-dibromobutane and sodium azide. The reaction results in the formation of AZD, which is a white crystalline solid. The synthesis of AZD is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
AZD has been extensively studied for its potential applications in cancer treatment. Alkylating agents such as AZD are used to inhibit the growth of cancer cells by damaging their DNA. AZD has been shown to be effective against various types of cancer, including breast, lung, and ovarian cancer. In addition, AZD has also been studied for its potential applications in gene therapy and as a tool for studying DNA-protein interactions.
特性
CAS番号 |
154264-47-8 |
|---|---|
製品名 |
N-(4-(1-Aziridinyl)butyl)-1,3-propanediamine |
分子式 |
C9H21N3 |
分子量 |
171.28 g/mol |
IUPAC名 |
N'-[4-(aziridin-1-yl)butyl]propane-1,3-diamine |
InChI |
InChI=1S/C9H21N3/c10-4-3-6-11-5-1-2-7-12-8-9-12/h11H,1-10H2 |
InChIキー |
JVMUEYFSUCQOKO-UHFFFAOYSA-N |
SMILES |
C1CN1CCCCNCCCN |
正規SMILES |
C1CN1CCCCNCCCN |
その他のCAS番号 |
154264-47-8 |
同義語 |
N(8)-aziridinylspermidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





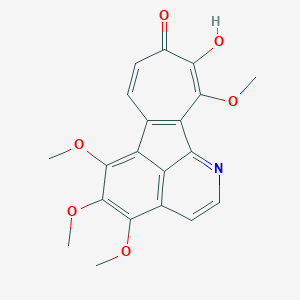
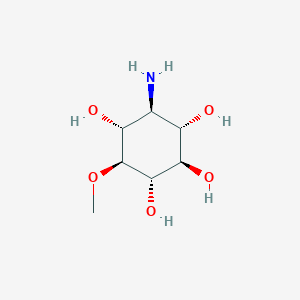
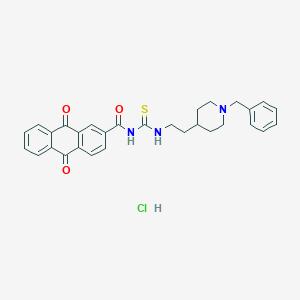
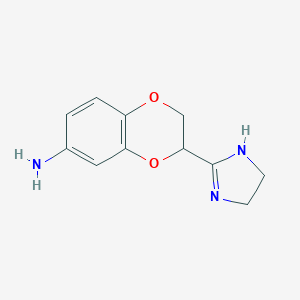
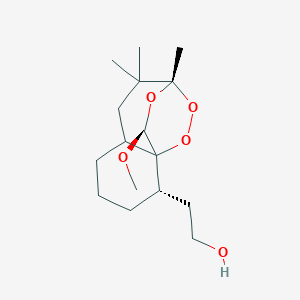
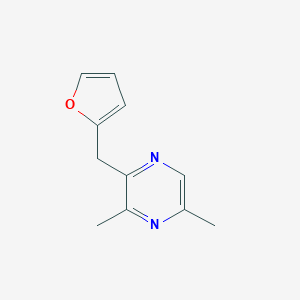

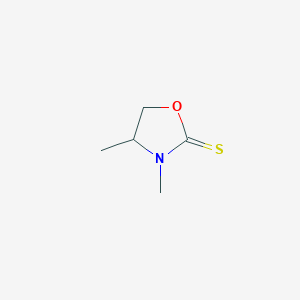
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
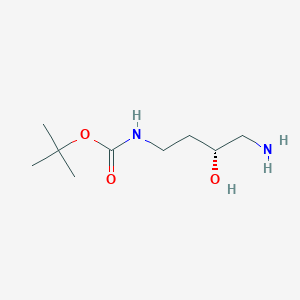
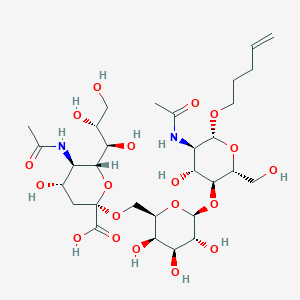
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)